molecular formula C11H13N3 B145861 3-Ethyl-2-methylquinoxalin-5-amine CAS No. 126987-75-5

3-Ethyl-2-methylquinoxalin-5-amine

Cat. No.: B145861
CAS No.: 126987-75-5
M. Wt: 187.24 g/mol
InChI Key: ATTOPEVGIMIWCQ-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylquinoxalin-5-amine is a quinoxaline derivative characterized by an ethyl group at position 3, a methyl group at position 2, and an amine substituent at position 5. Quinoxalines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, materials science, and agrochemicals due to their electron-deficient aromatic system, which facilitates diverse functionalization .

Properties

CAS No.

126987-75-5

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

3-ethyl-2-methylquinoxalin-5-amine

InChI

InChI=1S/C11H13N3/c1-3-9-7(2)13-10-6-4-5-8(12)11(10)14-9/h4-6H,3,12H2,1-2H3

InChI Key

ATTOPEVGIMIWCQ-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C=CC=C2N=C1C)N

Canonical SMILES

CCC1=NC2=C(C=CC=C2N=C1C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural differences among analogs influence their physicochemical and biological behaviors. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Groups
This compound* C₁₂H₁₅N₃ 201.27 2-Me, 3-Et, 5-NH₂ Amine, alkyl groups
2-Methoxyquinoxalin-5-amine C₉H₉N₃O 175.19 2-OMe, 5-NH₂ Methoxy, amine
N-Ethyl-5-nitroquinoxalin-2-amine (5d) C₂₀H₁₈N₅O₄ 392.35 2-NH-Et, 5-NO₂, 3-OCH₂-isoxazolyl Nitro, isoxazole, ethylamine
3-(4-Methylpiperazin-1-yl)quinoxalin-2-amine C₁₃H₁₇N₅ 243.31 2-NH₂, 3-piperazinyl Piperazine, amine

Notes:

  • *Hypothetical molecular formula and weight for this compound are calculated based on its structure.
  • Substituents like nitro (NO₂) or piperazine groups enhance electronic complexity and bioactivity .

Key Trends and Substituent Effects

  • Nitro Groups : Increase electrophilicity but may introduce toxicity concerns.
  • Piperazine/Methoxy Groups : Modulate solubility and target specificity (e.g., CNS vs. peripheral targets) .

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